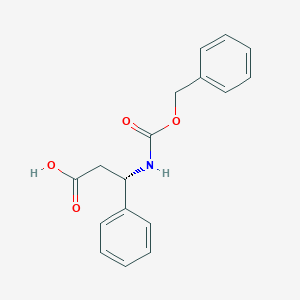
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid and its derivatives often involves enantioselective synthetic routes. For instance, electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones has been demonstrated as a viable approach for preparing 3-aminopropanoic acid derivatives with a phenyl, benzyl, or indol-3-yl substituent at C-2 enantioselectively (Arvanitis et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds closely related to (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid often reveals interesting conformational details. For example, 2-(3-Benzoylthioureido)-3-phenylpropanoic acid demonstrates a cis–trans conformation around the thiono S atom, with an intramolecular N—H⋯O hydrogen bond forming an S(6) ring, indicative of the complex intramolecular interactions that can occur in such molecules (Chong et al., 2016).
Chemical Reactions and Properties
The reactivity of (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid derivatives towards various chemical reactions is significant for synthetic chemistry. The formation of complexation products, as seen with benzoic, 4-methylbenzoic, and (R)- and (S)-2-phenylpropanoic acids in the presence of β-cyclodextrin, indicates the potential for selective interactions and complex formations, which could be exploited for chiral separations or sensor applications (Dhillon et al., 1995).
Applications De Recherche Scientifique
The coupling reactions of 3-phenylpropanoic acid and N-carboxybenzyl α-amino acids with unprotected α-amino acids were studied, which resulted in amides without racemization via mixed carbonic carboxylic anhydrides. This ecological green synthetic method has implications for peptide bond formation and drug synthesis (Ezawa et al., 2017).
Research on the complexation of benzoic and 2-phenylpropanoic acids by β-cyclodextrin and its derivatives demonstrated significant stability constants and chiral discrimination. This study is relevant for understanding molecular interactions and drug delivery systems (Brown et al., 1993).
The enantioselective synthesis of β-alanine derivatives, structurally related to 3-aminopropanoic acid, has been reported. These methods are important for producing optically active compounds, which are valuable in pharmaceuticals (Arvanitis et al., 1998).
A study on the complexation of various phenylpropanoic acids by β-cyclodextrin derivatives in aqueous solutions provided insights into the stability of host-guest complexes. Such research aids in drug design and molecular recognition studies (Dhillon et al., 1995).
The preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution was explored, highlighting a method for producing enantiomerically pure compounds, essential in asymmetric synthesis and pharmaceutical applications (Shiraiwa et al., 2003).
Research on the biosynthesis of benzoic and salicylic acid from cinnamic acid via 3-hydroxy-3-phenylpropanoic acid in plants sheds light on metabolic pathways and natural product synthesis, relevant for agronomy and pharmacognosy (Jarvis et al., 2000).
The discovery of potent human peroxisome proliferator-activated receptor alpha activators among phenylpropanoic acid derivatives has implications for treating metabolic disorders (Nomura et al., 2003).
A chemo-enzymatic route for the preparation of (S)-3-hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs, was reported, illustrating the integration of chemical and biological methods in synthesis (Zhao et al., 2014).
The identification of phenolic compounds like 3-phenylpropanoic acid in tobacco root exudates and their effect on rhizosphere microorganisms highlights their ecological and agricultural significance (Liu et al., 2015).
The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using newly isolated Methylobacterium demonstrates the potential of microbial biocatalysts in pharmaceutical manufacturing (Li et al., 2013).
Orientations Futures
The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .
Propriétés
IUPAC Name |
(3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLWVWXBAHGGO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

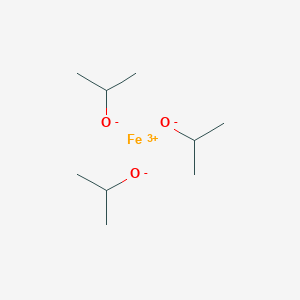
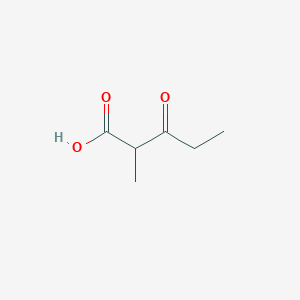
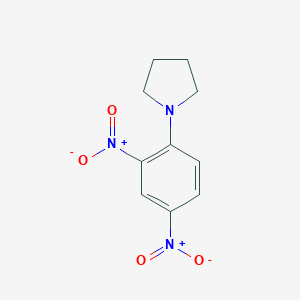
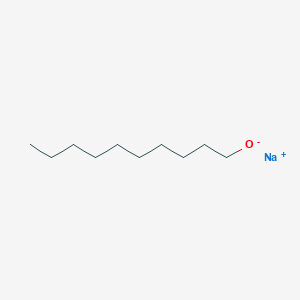
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

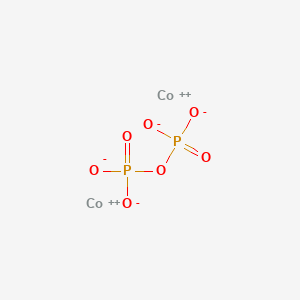
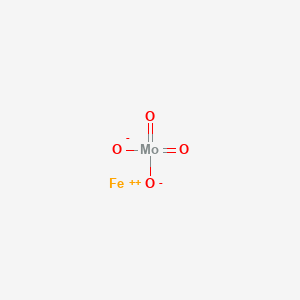

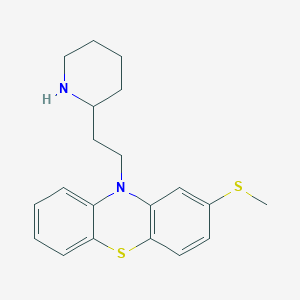

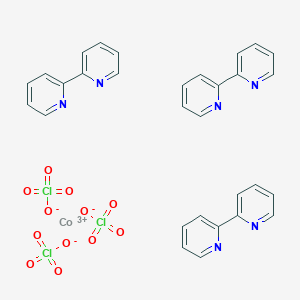

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)